![molecular formula C34H41N5O8S B1670596 双氢麦角碱甲磺酸盐 CAS No. 6190-39-2](/img/structure/B1670596.png)
双氢麦角碱甲磺酸盐
描述
Dihydroergotamine mesylate is a hydrogenated derivative of ergotamine, an ergot alkaloid. It is primarily used in the treatment of acute migraine and cluster headaches. The compound is known chemically as ergotaman-3’,6’,18-trione,9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)-, (5’α)-, monomethanesulfonate. Its molecular formula is C34H41N5O8S, and it has a molecular weight of 679.78 .
科学研究应用
Acute Treatment of Migraines and Cluster Headaches
Indications and Efficacy
Dihydroergotamine mesylate is indicated for the acute treatment of migraine headaches with or without aura, as well as for cluster headache episodes. Clinical trials have demonstrated its efficacy in providing rapid pain relief. For instance, a study involving 348 patients showed that 27% experienced resolution of migraine pain within 30 minutes after administration of a 2 mg dose via nasal spray, with 70% reporting resolution by four hours .
Pharmacokinetics
The pharmacokinetic profile of dihydroergotamine mesylate indicates significant variability in absorption, with approximately 93% plasma protein binding. The drug exhibits a biphasic decline in plasma concentration with a terminal half-life of about 10 hours . The major metabolite, 8'-β-hydroxydihydroergotamine, retains similar pharmacological activity to the parent compound .
Oncology: Potential as an Antitumor Agent
Recent studies have identified dihydroergotamine mesylate as a potential inhibitor of myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein implicated in various cancers, including pancreatic cancer. Research indicated that dihydroergotamine mesylate significantly reduced the viability and proliferation of pancreatic cancer cell lines (MiaPaCa-2 and PANC-1) in vitro, with IC50 values of 31 μM and 47 μM respectively .
Mechanism of Action
The mechanism involves binding to the BH3-binding pocket of MCL-1, leading to decreased protein levels without affecting mRNA expression, suggesting post-translational modifications may be involved . This repurposing of dihydroergotamine mesylate could pave the way for novel cancer therapies.
Cardiovascular Safety Profile
Delivery Method Innovations
Dihydroergotamine mesylate's cardiovascular safety has been evaluated using innovative delivery methods such as precision olfactory delivery (INP104). Clinical trials demonstrated that INP104 did not produce significant changes in blood pressure or electrocardiogram parameters compared to traditional intravenous administration . This is particularly relevant given the theoretical risks associated with vasoconstriction in patients with cardiovascular conditions.
Data Tables
Application | Efficacy | Mechanism | Notes |
---|---|---|---|
Acute Migraine Treatment | Rapid pain relief; 70% resolution by 4 hours | Agonist at adrenergic and serotonin receptors | Administered via nasal spray or injection |
Antitumor Activity | Reduced viability in pancreatic cancer cells | Inhibition of MCL-1 protein | Potential for novel cancer treatments |
Cardiovascular Safety | Minimal impact on blood pressure | Precision olfactory delivery | Safe for patients with cardiovascular concerns |
Case Study 1: Migraine Treatment
In a double-blind trial involving 310 patients diagnosed with migraines, self-administration of dihydroergotamine mesylate resulted in significant improvements in pain relief and functional ability compared to placebo. Adverse effects were primarily related to administration route rather than systemic toxicity .
Case Study 2: Oncology Application
A study explored the effects of dihydroergotamine mesylate on pancreatic cancer cells. The results indicated significant suppression of cell proliferation and increased apoptosis rates upon treatment, highlighting its potential as a therapeutic agent against malignancies .
作用机制
Target of Action
Dihydroergotamine mesylate, also known as Dihydroergotamine methanesulfonate, primarily targets 5-HT1Dα and 5-HT1Dβ receptors . These receptors are subtypes of the serotonin receptor, which plays a crucial role in the regulation of mood, appetite, and sleep . Dihydroergotamine also binds with high affinity to serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors , as well as noradrenaline α2A, α2B, and α1 receptors , and dopamine D2L and D3 receptors .
Mode of Action
Dihydroergotamine’s therapeutic efficacy in migraines is generally attributed to its agonist effect at 5-HT1D receptors . It acts as an agonist to the serotonin receptors, causing vasoconstriction of the intracranial blood vessels . It also interacts centrally with dopamine and adrenergic receptors .
Biochemical Pathways
The activation of 5-HT1D receptors located on intracranial blood vessels leads to vasoconstriction, which correlates with the relief of migraine headache . An alternative hypothesis suggests that activation of 5-HT1D receptors on sensory nerve endings of the trigeminal system results in the inhibition of pro-inflammatory neuropeptide release .
Pharmacokinetics
Dihydroergotamine mesylate is poorly bioavailable if taken orally . It is administered as an intranasal spray, where it has a 32% bioavailability compared to i.v. injection . The elimination half-life of dihydroergotamine mesylate is approximately 9 hours . It is excreted in the bile .
Result of Action
The molecular and cellular effects of dihydroergotamine’s action include vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release . These actions help to alleviate the symptoms of migraines and cluster headaches .
Action Environment
The action, efficacy, and stability of dihydroergotamine can be influenced by various environmental factors. For instance, the coadministration of dihydroergotamine with potent CYP 3A4 inhibitors, including protease inhibitors and macrolide antibiotics, can elevate the serum levels of dihydroergotamine, increasing the risk for vasospasm leading to cerebral ischemia and/or ischemia of the extremities . Therefore, concomitant use of these medications is contraindicated .
生化分析
Biochemical Properties
Dihydroergotamine mesylate binds with high affinity to serotonin 5-HT1Dα, 5-HT1Dβ, 5-HT1A, 5-HT2A, and 5-HT2C receptors, noradrenaline α2A, α2B and α1 receptors, and dopamine D2L and D3 receptors . It also interacts with 5-HT receptors on sensory nerve endings in the trigeminal system .
Cellular Effects
Dihydroergotamine mesylate has been shown to significantly reduce the viability of certain cancer cells, such as MiaPaCa-2 and PANC-1 pancreatic cancer cells . It also tightens blood vessels and prevents the release of inflammatory chemicals in the brain, which relieves headaches .
Molecular Mechanism
The therapeutic activity of Dihydroergotamine mesylate in migraine is generally attributed to the agonist effect at 5-HT1D receptors . One theory suggests that activation of 5-HT1D receptors located on intracranial blood vessels leads to vasoconstriction, which correlates with the relief of migraine headache . The alternative hypothesis suggests that activation of 5-HT1D receptors on sensory nerve endings of the trigeminal system results in the inhibition of pro-inflammatory neuropeptide release .
Temporal Effects in Laboratory Settings
It is known that Dihydroergotamine mesylate undergoes a biphasic pattern of elimination, primarily metabolized by hepatic degradation, with metabolites predominantly excreted in the feces via biliary excretion .
Metabolic Pathways
Dihydroergotamine mesylate is primarily metabolized by hepatic degradation, with metabolites predominantly excreted in the feces via biliary excretion . Four dihydroergotamine mesylate metabolites have been identified in human plasma following oral administration .
Transport and Distribution
Dihydroergotamine mesylate is 93% plasma protein bound . The apparent steady-state volume of distribution is approximately 800 liters .
准备方法
Synthetic Routes and Reaction Conditions: Dihydroergotamine mesylate is synthesized by hydrogenating ergotamine at the 9,10 position. The hydrogenation process involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective reduction of the double bond .
Industrial Production Methods: In industrial settings, the production of dihydroergotamine mesylate involves large-scale hydrogenation reactors. The process begins with the extraction of ergotamine from the Claviceps purpurea fungus, followed by its purification. The purified ergotamine is then subjected to hydrogenation to produce dihydroergotamine, which is subsequently converted to its mesylate salt by reacting with methanesulfonic acid .
化学反应分析
Types of Reactions: Dihydroergotamine mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, although this is less common due to its already reduced state.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for further reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Further hydrogenated derivatives.
Substitution: Alkylated or acylated derivatives.
相似化合物的比较
Ergotamine: The parent compound from which dihydroergotamine is derived. It has a similar mechanism of action but is less selective and has a higher side effect profile.
Sumatriptan: A triptan used for migraine treatment. It has a similar efficacy but a more favorable side effect profile compared to dihydroergotamine.
Methysergide: Another ergot derivative used for migraine prophylaxis. .
Uniqueness: Dihydroergotamine mesylate is unique in its ability to be administered through various routes, including intravenous, intramuscular, subcutaneous, and nasal spray. This versatility in administration, combined with its high affinity for serotonin receptors, makes it a valuable option for the acute treatment of migraines and cluster headaches .
生物活性
Dihydroergotamine mesylate (DHE) is a derivative of ergot alkaloids, primarily used for the treatment of migraine attacks. Its biological activity is characterized by its interaction with various neurotransmitter receptors, particularly serotonin and adrenergic receptors. This article explores the biological activity of DHE, including its pharmacodynamics, pharmacokinetics, therapeutic applications, and recent advancements in drug delivery systems.
Dihydroergotamine exhibits a complex mechanism of action through its interactions with multiple receptor types:
- Serotonin Receptors : DHE has a high affinity for several serotonin receptors, including 5-HT1Dα, 5-HT1Dβ, 5-HT1A, 5-HT2A, and 5-HT2C. Its agonistic effect at the 5-HT1D receptors is particularly significant in migraine relief, as it promotes vasoconstriction of intracranial blood vessels and inhibits pro-inflammatory neuropeptide release from trigeminal sensory neurons .
- Adrenergic Receptors : DHE acts as a partial agonist at α-adrenergic receptors and has antagonistic effects on certain subtypes of these receptors. This activity contributes to its vasoconstrictive properties, particularly in venous capacitance vessels .
- Dopaminergic Receptors : DHE also interacts with dopamine D2 and D3 receptors, which may play a role in its effects on nausea and other migraine-associated symptoms .
Pharmacokinetics
The pharmacokinetic profile of dihydroergotamine mesylate highlights its absorption, distribution, metabolism, and excretion characteristics:
Parameter | Value |
---|---|
Bioavailability | ~32% (nasal) compared to IV |
Plasma Protein Binding | 93% |
Volume of Distribution | ~800 L |
Half-life | Biphasic: 0.7-1 h (α-phase), 10-13 h (β-phase) |
Metabolism | Hepatic; major metabolite is 8'-β-hydroxydihydroergotamine |
Excretion Route | Primarily via bile (feces) |
Following intranasal administration, DHE's bioavailability is significantly improved compared to oral routes due to bypassing first-pass metabolism. The major metabolite retains similar receptor affinities as the parent compound, contributing to its therapeutic effects .
Clinical Applications
Dihydroergotamine mesylate is primarily indicated for acute migraine treatment. Clinical studies have demonstrated its efficacy in reducing the frequency and severity of migraine attacks. Notably:
- Efficacy Studies : A systematic review indicated that DHE significantly reduces headache severity within two hours of administration compared to placebo .
- Adverse Effects : Common side effects include nausea, dizziness, and potential cardiovascular effects due to vasoconstriction. Rare cases of ergotism have been reported with excessive use .
Case Studies
- Intranasal Administration : A study involving patients with chronic migraines showed that intranasal DHE provided rapid relief from headache symptoms with a favorable safety profile compared to oral formulations .
- Microneedle Delivery Systems : Recent advancements have explored microneedle patches for delivering DHE transdermally. A study demonstrated that these patches could effectively manage acute migraines while improving patient compliance due to ease of use .
属性
IUPAC Name |
N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYPXRFPBQGGAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N5O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6190-39-2 | |
Record name | Dihydroergotamine mesilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。